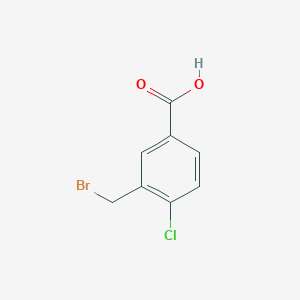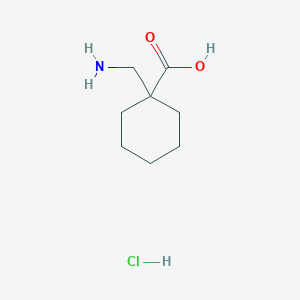
2-(3-Bromofenil)-2-metilpropan-1-amina
Descripción general
Descripción
2-(3-Bromophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It features a bromine atom attached to the phenyl ring, which is connected to a methylpropan-1-amine structure
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis de las aplicaciones de investigación científica de la 2-(3-Bromofenil)-2-metilpropan-1-amina, basado en la información disponible:
Actividad Anticancerígena
Este compuesto se ha utilizado en la síntesis de análogos para estudios de actividad anticancerígena. Por ejemplo, se han sintetizado y caracterizado nuevos análogos de 5-(3-Bromofenil)-N-aril-4H-1,2,4-triazol-3-amina por sus posibles propiedades anticancerígenas .
Estudios de Acoplamiento Molecular
Los análogos sintetizados mencionados anteriormente también se han sometido a estudios de acoplamiento molecular para predecir su interacción con los objetivos biológicos, lo cual es crucial en el diseño y descubrimiento de fármacos .
Predicción de ADME y Toxicidad
Junto con la actividad anticancerígena y los estudios de acoplamiento molecular, los análogos del compuesto se han evaluado para sus perfiles de absorción, distribución, metabolismo, excreción (ADME) y toxicidad, que son parámetros importantes en la farmacocinética .
Inhibición de la Quinasa Aurora A
El ácido 2-(3-Bromofenil)-8-fluoroquinazolina-4-carboxílico, un derivado del compuesto en cuestión, se ha identificado como un nuevo y selectivo conductor de inhibición de la quinasa Aurora A. Esto tiene implicaciones para las propiedades de apoptosis y el tratamiento del cáncer .
Análisis de la Estructura Cristal
El compuesto se ha utilizado en estudios de análisis de la estructura cristal. Por ejemplo, los cristales únicos de los compuestos relacionados se han analizado mediante difracción de rayos X para determinar sus estructuras .
Estudios de Enlace Halógeno
Los derivados de la this compound se han estudiado por sus interacciones de enlace halógeno, que son relevantes en la ciencia de los materiales para comprender el comportamiento polimórfico .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-amine typically involves the bromination of a precursor compound followed by amination. One common method is the bromination of 3-phenyl-2-methylpropan-1-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-(3-Bromophenyl)-2-methylpropan-1-amine may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of imines, nitriles, or
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFOJLKHKXQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285229 | |
| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176667-93-8 | |
| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176667-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1372971.png)





![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)




![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)


